molecular formula C19H15ClN4O3S B2545615 5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 396721-68-9

5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

Cat. No. B2545615
CAS RN: 396721-68-9
M. Wt: 414.86
InChI Key: YEHKOMJQWASQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a topic of significant interest due to their potential biological activities. In the context of synthesizing chloro-nitrobenzamide derivatives, the papers provide insights into different synthetic routes and starting materials. For instance, one study describes the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide using spectroscopic methods such as H-1 NMR, C-13 NMR, MS, and IR, as well as X-ray diffraction for characterization . Another paper details the preparation of substituted pyrazoline derivatives from 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, which were synthesized from 5-chloroanisic acid . Similarly, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, with the starting material being N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their properties and potential interactions. The crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide adopts a monoclinic space group and is stabilized by pi-pi conjugation and hydrogen bonding interactions . Another compound, 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one, also crystallizes in the monoclinic space group, with the NO2 group being almost in the same plane as the nitrobenzyl ring .

Chemical Reactions Analysis

The papers describe various chemical reactions to synthesize the target compounds. For example, treating benzamides with methylhydrazine or phenylhydrazine affords corresponding benzamide derivatives . Acryloyl derivatives are reacted with hydrazine hydrate to produce pyrazoline derivatives, which can be further acetylated . Additionally, pyrazolines can be reacted with secondary amines and paraformaldehyde to yield N-substituted pyrazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal structure analysis provides insights into the unit cell parameters and space groups, which are indicative of the compounds' stability and potential intermolecular interactions . The spectroscopic properties, supported by density functional theory (DFT) calculations, help in understanding the electronic structure and reactivity of these molecules . Furthermore, biological activities such as antitumor activity are investigated using assays like the MTT assay, revealing that some compounds exhibit significant inhibition in various cell lines .

Scientific Research Applications

Synthesis Techniques and Derivative Development

  • The synthesis of chlorantraniliprole, a derivative involving similar structural moieties, outlines a method starting from 3-methyl-2-nitrobenzoic acid through several reaction steps, including esterification, reduction, chlorination, and aminolysis, leading to key intermediates and the target product with an overall yield of 55.0% (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
  • Another study focused on the synthesis of heterocyclic compounds, specifically pyrazolo[3,4-c][1,5]benzodiazocin-10(11H)one derivatives from N-methyl-N-(1-phenyl-3-R-pyrazol-5-yl)-2-nitrobenzamides, demonstrating the versatility of similar core structures in generating novel heterocyclic compounds (S. Plescia, G. Daidone, & V. Sprio, 1979).

Biological Applications and Effects

  • Research into pyrazole derivatives, including those with chloro and nitrobenzamide groups, has shown significant anti-inflammatory activities, indicating potential for pharmacological applications. One study synthesized and tested a series of substituted pyrazole derivatives, showing promising results in pharmacological screening with less toxicity and good anti-inflammatory activities (Mohamed M. Abdulla et al., 2014).
  • Another study evaluated the antimicrobial activity of new 4-nitroso and 4-diazopyrazole derivatives, variably substituted in the pyrazole nucleus, against various microbial strains, indicating the potential antimicrobial properties of similar compounds (G. Daidone et al., 1992).

properties

IUPAC Name

5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11-4-2-3-5-16(11)23-18(14-9-28-10-15(14)22-23)21-19(25)13-8-12(20)6-7-17(13)24(26)27/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHKOMJQWASQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.